REACTION_CXSMILES
|
S(Cl)(Cl)=O.O[CH2:6][C:7]([NH:10][C:11](=[O:21])[C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])([CH3:9])[CH3:8]>C(OCC)C>[Br:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:11]2[O:21][CH2:6][C:7]([CH3:8])([CH3:9])[N:10]=2)[CH:17]=1
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide
|
Quantity
|
36.34 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(C1=C(C=CC(=C1)Br)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The diethyl ether was decanted off
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue dissolved in 20% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C=1OCC(N1)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |